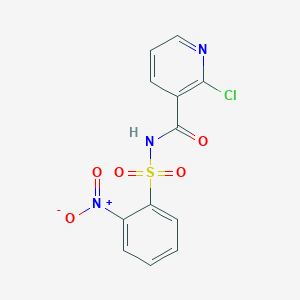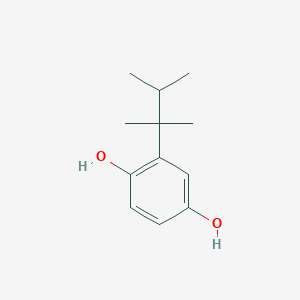methanone CAS No. 918480-75-8](/img/structure/B12627361.png)
[4-(3-Phenylpropyl)piperazin-1-yl](1,2,3-thiadiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Phenylpropyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a phenylpropyl group and a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpropyl)piperazin-1-ylmethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenylpropyl Group: The phenylpropyl group can be introduced via nucleophilic substitution reactions using phenylpropyl halides.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the piperazine derivative with the thiadiazole derivative under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of 4-(3-Phenylpropyl)piperazin-1-ylmethanone would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the thiadiazole ring or the piperazine ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of phenylpropanoic acid or phenylacetone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(3-Phenylpropyl)piperazin-1-ylmethanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 4-(3-Phenylpropyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
- 4-(3-Phenylpropyl)piperazin-1-ylethanone
- 4-(3-Phenylpropyl)piperazin-1-ylpropanone
Uniqueness
- The presence of the methanone group in 4-(3-Phenylpropyl)piperazin-1-ylmethanone may confer unique reactivity and biological activity compared to its analogs with different carbonyl-containing groups.
- The specific substitution pattern on the piperazine and thiadiazole rings can lead to distinct interactions with biological targets, making it a valuable compound for drug discovery and development.
特性
CAS番号 |
918480-75-8 |
|---|---|
分子式 |
C16H20N4OS |
分子量 |
316.4 g/mol |
IUPAC名 |
[4-(3-phenylpropyl)piperazin-1-yl]-(thiadiazol-4-yl)methanone |
InChI |
InChI=1S/C16H20N4OS/c21-16(15-13-22-18-17-15)20-11-9-19(10-12-20)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |
InChIキー |
DSLYEELXLNOMTL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CSN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-1-(3-ethoxy-propyl)-2-methyl-5-(2-naphthalen-2-yl-2-oxo-ethyl)-1H-imidazo[4,5-c]pyridin-5-ium](/img/structure/B12627285.png)
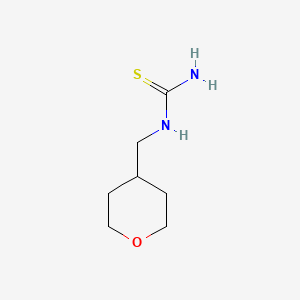
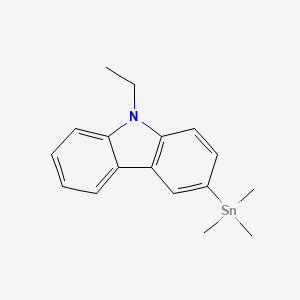
![1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole](/img/structure/B12627295.png)
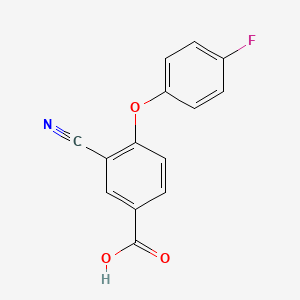
![(2S)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B12627314.png)
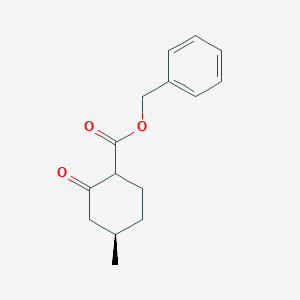
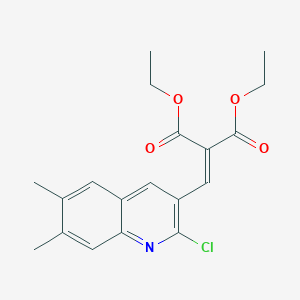


![2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone](/img/structure/B12627335.png)

